molecular formula C9H9F2NO2 B1436229 Ethyl 6-(difluoromethyl)nicotinate CAS No. 1574401-80-1

Ethyl 6-(difluoromethyl)nicotinate

Cat. No. B1436229
CAS RN: 1574401-80-1
M. Wt: 201.17 g/mol
InChI Key: JJOBXSOHSFXYBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 6-(difluoromethyl)nicotinate and similar compounds has been a topic of research. A review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation . Another paper discloses a synthesis method of 6-formyl methyl nicotinate .


Molecular Structure Analysis

The molecular formula of this compound is C9H9F2NO2. For more detailed structural information, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of the broader field of difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related nicotinate compounds has focused on their synthesis and chemical properties. For instance, studies have explored the synthesis of various nicotinate esters and their derivatives, highlighting methodologies for achieving specific molecular structures and understanding their reactivity and stability. Ethyl nicotinate and its derivatives have been synthesized through various chemical reactions, with the aim of exploring their potential applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of these compounds often involves catalytic processes, with particular attention to enantioselective syntheses that are crucial for applications in drug development (Blaser et al., 1999; Raynor et al., 2000).

Material Science and Catalysis

Nicotinate esters are also explored for their roles in material science and as intermediates in catalytic processes. Their chemical properties, such as electronic and steric effects, make them suitable candidates for developing new materials and catalysts. The research delves into how these compounds interact with various catalysts and the influence of different conditions on their reactivity, aiming to optimize processes for industrial applications (Ouchi et al., 2014).

Biological and Pharmacological Applications

While focusing on non-drug-related research, it's worth noting that nicotinate derivatives have been investigated for their biological activities and potential pharmacological applications. Studies in this area aim to understand the molecular basis of their actions and to explore their utility in treating various conditions, without delving into specific drug uses or dosages (Peresypkina et al., 2020).

Safety and Hazards

The safety data sheet for Ethyl nicotinate, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and combustible dust .

Future Directions

The future directions in the research of Ethyl 6-(difluoromethyl)nicotinate and similar compounds could focus on difluoromethylation processes that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

Mechanism of Action

Target of Action

It is known that the trifluoromethyl pyridine functional group present in this compound is widely used in a range of pesticides and insecticides

Mode of Action

It is known that the trifluoromethyl pyridine functional group plays a crucial role in the action of many pesticides and insecticides . The interaction of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

It is known that the trifluoromethyl pyridine functional group, which is present in this compound, is involved in the action of many pesticides and insecticides . The downstream effects of these pathways are areas of ongoing research.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is a bbb permeant . . These properties could impact the bioavailability of the compound.

Result of Action

It is known that the trifluoromethyl pyridine functional group, which is present in this compound, is widely used in a range of pesticides and insecticides . Therefore, it can be inferred that the compound may have a significant effect on certain pests or insects.

Action Environment

It is known that the compound is stored at room temperature , which suggests that temperature could be an important environmental factor

Biochemical Analysis

Biochemical Properties

Ethyl 6-(difluoromethyl)nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinate-nucleotide pyrophosphorylase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD). This interaction facilitates the conversion of nicotinate to nicotinate mononucleotide, a crucial step in NAD biosynthesis . Additionally, this compound can interact with other enzymes involved in nicotinate and nicotinamide metabolism, influencing the overall metabolic flux and levels of metabolites .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in NAD biosynthesis, thereby impacting cellular energy metabolism and redox balance . Furthermore, this compound can alter cell signaling pathways related to oxidative stress and inflammation, potentially leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to nicotinate-nucleotide pyrophosphorylase, enhancing its activity and promoting the conversion of nicotinate to nicotinate mononucleotide . Additionally, this compound can inhibit certain enzymes involved in the degradation of nicotinate, thereby increasing the availability of nicotinate for NAD biosynthesis . These interactions result in changes in gene expression, particularly genes involved in energy metabolism and redox regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance NAD biosynthesis and improve cellular energy metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and inflammation . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nicotinate and nicotinamide metabolism. It interacts with enzymes such as nicotinate-nucleotide pyrophosphorylase and nicotinate phosphoribosyltransferase, facilitating the conversion of nicotinate to nicotinate mononucleotide and subsequently to NAD . These interactions influence the overall metabolic flux and levels of key metabolites, impacting cellular energy metabolism and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and muscles, where it can exert its biochemical effects . Additionally, this compound can be distributed to other tissues through the bloodstream, influencing systemic metabolic processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in nicotinate and nicotinamide metabolism . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular energy metabolism and redox balance.

properties

IUPAC Name

ethyl 6-(difluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-4-7(8(10)11)12-5-6/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOBXSOHSFXYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1574401-80-1
Record name ethyl 6-(difluoromethyl)pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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